molecular formula C22H24N4O B12156578 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-1H-indol-3-yl)acetamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-1H-indol-3-yl)acetamide

Cat. No.: B12156578
M. Wt: 360.5 g/mol
InChI Key: RQQGFXPYTVHRKQ-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-1H-indol-3-yl)acetamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these heterocyclic rings makes this compound a potential candidate for various scientific and medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and indole intermediates separately, followed by their coupling through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and indole rings.

    Reduction: Reduced forms of the benzimidazole and indole rings.

    Substitution: Substituted benzimidazole and indole derivatives.

Scientific Research Applications

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-1H-indol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-1H-indol-3-yl)acetamide involves its interaction with various molecular targets. The benzimidazole and indole moieties can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division . Indole derivatives can interact with serotonin receptors, affecting neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-1H-indol-3-yl)acetamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual functionality can lead to a broader spectrum of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(1-propan-2-ylindol-3-yl)acetamide

InChI

InChI=1S/C22H24N4O/c1-15(2)26-14-16(17-7-3-6-10-20(17)26)13-22(27)23-12-11-21-24-18-8-4-5-9-19(18)25-21/h3-10,14-15H,11-13H2,1-2H3,(H,23,27)(H,24,25)

InChI Key

RQQGFXPYTVHRKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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